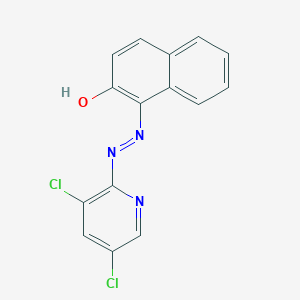

1-(3,5-Dichloro-2-pyridylazo)-2-naphthol

説明

1-(3,5-Dichloro-2-pyridylazo)-2-naphthol is a halogen-substituted pyridylazo compound derived from the parent structure 1-(2-pyridylazo)-2-naphthol (PAN). This compound is primarily utilized as a chromogenic reagent for the spectrophotometric detection and complexometric titration of transition metals due to its high sensitivity and selective interactions with metal ions .

特性

分子式 |

C15H9Cl2N3O |

|---|---|

分子量 |

318.2 g/mol |

IUPAC名 |

1-[(3,5-dichloropyridin-2-yl)diazenyl]naphthalen-2-ol |

InChI |

InChI=1S/C15H9Cl2N3O/c16-10-7-12(17)15(18-8-10)20-19-14-11-4-2-1-3-9(11)5-6-13(14)21/h1-8,21H |

InChIキー |

LBGFLEHINUQYED-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=N3)Cl)Cl)O |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Differences

The table below summarizes key differences between 1-(3,5-Dichloro-2-pyridylazo)-2-naphthol and analogous compounds:

*Calculated based on PAN’s molecular weight + 2 × Cl (70.9 g/mol).

Performance in Metal Detection

- The dichloro derivative’s electron-withdrawing Cl groups likely improve metal-ligand stability constants, enhancing detection limits for heavy metals .

- Selectivity : PAR’s hydroxyl groups favor aqueous-phase applications, while the dichloro compound’s lipophilic nature improves extraction efficiency in organic solvents, reducing interference from alkali/alkaline earth metals .

- Thermal Stability : PAN has a melting range of 140–142°C . The dichloro analog is expected to exhibit higher thermal stability due to increased molecular rigidity.

Research Findings and Limitations

- PAN: Limited selectivity necessitates masking agents (e.g., EDTA) in multi-metal systems .

- Dichloro Derivative : Preliminary studies suggest superior selectivity for Cd²⁺ (detection limit ~0.1 ppm) in the presence of Zn²⁺ and Fe³⁺, but its synthesis is more complex than PAN’s .

- PAR : Superior for aqueous systems but incompatible with organic extraction methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。